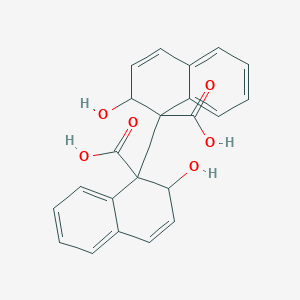
1,1'-Methylenebis(2-hydroxy-1,2-dihydronaphthalene-1-carboxylic acid)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-Methylenebis(2-hydroxy-1,2-dihydronaphthalene-1-carboxylic acid) is a complex organic compound known for its unique structure and diverse applications. This compound features two naphthalene rings connected by a methylene bridge, with each ring bearing a hydroxyl group and a carboxylic acid group. Its structure allows it to participate in various chemical reactions, making it valuable in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Methylenebis(2-hydroxy-1,2-dihydronaphthalene-1-carboxylic acid) typically involves the condensation of 2-hydroxy-1,2-dihydronaphthalene-1-carboxylic acid with formaldehyde. The reaction is usually carried out in an acidic medium to facilitate the formation of the methylene bridge. The reaction conditions often include:
Temperature: Moderate temperatures (50-70°C) to ensure the reaction proceeds efficiently.
Catalysts: Acidic catalysts such as hydrochloric acid or sulfuric acid to promote the condensation reaction.
Solvents: Polar solvents like ethanol or methanol to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of 1,1’-Methylenebis(2-hydroxy-1,2-dihydronaphthalene-1-carboxylic acid) follows similar principles but on a larger scale. The process involves:
Reactant Purity: Using high-purity reactants to ensure the quality of the final product.
Reactor Design: Employing continuous flow reactors to maintain consistent reaction conditions and improve yield.
Purification: Utilizing techniques such as recrystallization or chromatography to purify the product and remove any impurities.
Chemical Reactions Analysis
Types of Reactions
1,1’-Methylenebis(2-hydroxy-1,2-dihydronaphthalene-1-carboxylic acid) undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carboxylic acid groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Formation of naphthoquinones.
Reduction: Formation of dihydroxy alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
1,1’-Methylenebis(2-hydroxy-1,2-dihydronaphthalene-1-carboxylic acid) has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,1’-Methylenebis(2-hydroxy-1,2-dihydronaphthalene-1-carboxylic acid) involves its interaction with various molecular targets. The hydroxyl and carboxylic acid groups allow it to form hydrogen bonds and interact with enzymes or receptors. These interactions can modulate biological pathways, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,1’-Methylenebis(2-hydroxy-3-naphthoic acid): Similar structure but with different substitution patterns.
2,2’-Methylenebis(4-hydroxy-1,2-dihydronaphthalene-1-carboxylic acid): Different position of hydroxyl and carboxylic acid groups.
Uniqueness
1,1’-Methylenebis(2-hydroxy-1,2-dihydronaphthalene-1-carboxylic acid) is unique due to its specific substitution pattern, which influences its reactivity and applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in research and industry.
Properties
CAS No. |
681811-95-0 |
|---|---|
Molecular Formula |
C23H20O6 |
Molecular Weight |
392.4 g/mol |
IUPAC Name |
1-[(1-carboxy-2-hydroxy-2H-naphthalen-1-yl)methyl]-2-hydroxy-2H-naphthalene-1-carboxylic acid |
InChI |
InChI=1S/C23H20O6/c24-18-11-9-14-5-1-3-7-16(14)22(18,20(26)27)13-23(21(28)29)17-8-4-2-6-15(17)10-12-19(23)25/h1-12,18-19,24-25H,13H2,(H,26,27)(H,28,29) |
InChI Key |
OUFUAQXCSKICMF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(C2(CC3(C(C=CC4=CC=CC=C43)O)C(=O)O)C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















